molecular formula C16H19Cl2N9OS B11071996 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11071996
M. Wt: 456.4 g/mol
InChI Key: XYFCPUQSZVARMN-UHFFFAOYSA-N
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Description

The compound 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced by reacting the triazine core with 4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction involving a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-[({4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19Cl2N9OS

Molecular Weight

456.4 g/mol

IUPAC Name

6-[[4-amino-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H19Cl2N9OS/c1-8(28-11-5-4-9(17)6-10(11)18)13-24-25-16(27(13)20)29-7-12-21-14(19)23-15(22-12)26(2)3/h4-6,8H,7,20H2,1-3H3,(H2,19,21,22,23)

InChI Key

XYFCPUQSZVARMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1N)SCC2=NC(=NC(=N2)N(C)C)N)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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